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beta-Alanopine

Cat. No.: B1263994
M. Wt: 161.16 g/mol
InChI Key: OAWHMSFCLIYBHE-UHFFFAOYSA-N
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Description

Definition and Classification within the Opine Family

Beta-alanopine, with the chemical name 2-(2-carboxyethylamino)propanoic acid, is a member of the opine family of compounds. nih.gov Opines are low molecular weight compounds that are characteristically formed by the condensation of an amino acid with either a keto acid or a sugar. en-academic.comwikipedia.org this compound is specifically classified as an amino dicarboxylic acid. nih.govebi.ac.uk

Within the opine family, this compound belongs to the octopine (B30811) family. This classification is based on the precursor molecules involved in its biosynthesis. wikipedia.orgbionity.com The octopine family of opines are formed when pyruvate (B1213749) is the keto acid that condenses with an amino acid. wikipedia.org In the case of this compound, it is the N-(2-carboxyethyl) derivative of L-alanine. ebi.ac.uk The biosynthesis of this compound from beta-alanine (B559535) and pyruvate is a reversible reaction catalyzed by the enzyme this compound dehydrogenase. wikipedia.org

Opines are broadly categorized into two main structural classes. The vast majority, including this compound, are secondary amine derivatives. wikipedia.org A smaller, separate class consists of agrocinopines, which are sugar-phosphodiesters. en-academic.com

Historical Context of Discovery and Isolation in Marine Organisms

This compound was first isolated from the muscle extracts of the marine bivalve mollusc, Scapharca broughtonii. researchgate.net This discovery placed this compound among other similar opine derivatives that had been isolated from the muscle tissues of various marine invertebrates. wikipedia.orgbionity.com These opine compounds, including octopine, strombine, and tauropine (B1229597), are considered end products of anaerobic glycolysis in these organisms. nii.ac.jp

The presence of this compound and other opines in marine invertebrates is linked to their physiological role in maintaining the cytoplasmic redox balance during periods of exercise and hypoxia (low oxygen). researchgate.netnii.ac.jp The enzymes responsible for the synthesis of these opines, known as opine dehydrogenases, play a crucial role in this process. nii.ac.jpresearchgate.net Subsequent research has led to the cloning of the complementary DNA (cDNA) for this compound dehydrogenase from marine organisms like the limpet Cellana grata, providing further insight into its molecular structure and evolution. researchgate.netresearchgate.net

Structural Similarities and Distinctions from Related Opine Compounds

This compound shares a core structural feature with other members of the octopine family, which are all derivatives formed from the condensation of an amino acid with pyruvate. wikipedia.org Its structure is analogous to other opines such as octopine, strombine, and tauropine. nii.ac.jp

The key distinction between these related compounds lies in the specific amino acid that condenses with pyruvate.

This compound is formed from the condensation of beta-alanine and pyruvate. wikipedia.org

Octopine , the first opine discovered, is a derivative of arginine and alanine. ebi.ac.ukwiktionary.org It is formed through the reductive condensation of pyruvic acid and arginine. ebi.ac.uk

Strombine is formed from the condensation of glycine and pyruvate. wiley-vch.de

Nopaline (B31955) , which belongs to a different opine family (the nopaline family), is derived from the amino acids glutamic acid and arginine . wikipedia.org The nopaline family is formed when alpha-ketoglutarate, not pyruvate, serves as the keto substrate. wikipedia.org

The structural differences are evident in their chemical formulas and molecular weights.

CompoundChemical FormulaMolecular Weight ( g/mol )
This compoundC6H11NO4161.16
OctopineC9H18N4O4246.26
StrombineC5H9NO4147.13
NopalineC11H20N4O6304.30

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NO4 B1263994 beta-Alanopine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11NO4

Molecular Weight

161.16 g/mol

IUPAC Name

2-(2-carboxyethylamino)propanoic acid

InChI

InChI=1S/C6H11NO4/c1-4(6(10)11)7-3-2-5(8)9/h4,7H,2-3H2,1H3,(H,8,9)(H,10,11)

InChI Key

OAWHMSFCLIYBHE-UHFFFAOYSA-N

SMILES

CC(C(=O)O)NCCC(=O)O

Canonical SMILES

CC(C(=O)O)NCCC(=O)O

Origin of Product

United States

Biosynthesis and Metabolic Pathways of Beta Alanopine

Formation as an End Product of Anaerobic Glycolysis in Invertebrates

In many marine invertebrates, particularly mollusks and annelids, beta-alanopine accumulates as a terminal product of anaerobic glycolysis. researchgate.netnii.ac.jpsemanticscholar.org This pathway serves as an alternative to lactate (B86563) production, which is the more common anaerobic end product in vertebrates. usdbiology.com During periods of intense muscular activity or environmental hypoxia (low oxygen), the demand for ATP exceeds the capacity of aerobic respiration. researchgate.net To continue generating ATP through glycolysis, the NAD+ consumed during the glyceraldehyde-3-phosphate dehydrogenase step must be regenerated from NADH. researchgate.netnih.gov The formation of this compound from pyruvate (B1213749) and beta-alanine (B559535), catalyzed by this compound dehydrogenase, achieves this, allowing glycolysis to proceed. researchgate.netusdbiology.com

This process is a key adaptation for survival in environments with fluctuating oxygen levels, such as intertidal zones. usdbiology.com The production of opines like this compound is considered a high-power, low-efficiency energy strategy, suitable for short-term bursts of activity or survival during anoxia. geoscienceworld.org

Identification of Specific Precursors and Enzymatic Steps in Opine Synthesis

The direct precursors for the synthesis of this compound are L-alanine and pyruvate. researchgate.netwikipedia.org Pyruvate is the end product of the glycolytic pathway under both aerobic and anaerobic conditions. Beta-alanine, a non-proteinogenic amino acid, is the other key substrate.

The synthesis of this compound is a single enzymatic step involving the reductive condensation of its precursors. researchgate.net This reaction is catalyzed by the NAD-dependent enzyme, this compound dehydrogenase (EC 1.5.1.26). researchgate.netnih.gov

The enzymatic reaction is as follows: beta-alanine + pyruvate + NADH + H⁺ ⇌ this compound + NAD⁺ + H₂O usdbiology.com

This reaction is analogous to the lactate dehydrogenase reaction in vertebrates, where pyruvate is reduced to lactate. usdbiology.com In the case of this compound synthesis, an amino acid (beta-alanine) is condensed with pyruvate, a process characteristic of opine dehydrogenases. researchgate.net

Integration within the Glucose-Opine Pathway

The synthesis of this compound is a critical component of the broader glucose-opine metabolic pathway. researchgate.netnih.gov This pathway represents a significant branch of anaerobic glycolysis in many invertebrates. usdbiology.comnih.gov When oxygen is limited, the flow of pyruvate is diverted from the Krebs cycle towards opine formation. usdbiology.com

The primary role of the glucose-opine pathway is to maintain the redox balance within the cytoplasm by re-oxidizing the NADH produced during glycolysis. researchgate.net This continuous supply of NAD+ is essential for the glyceraldehyde-3-phosphate dehydrogenase reaction, a crucial step in glycolysis, to continue, thereby ensuring a constant, albeit low-level, production of ATP. researchgate.netnih.gov

The glucose-opine pathway, including the formation of this compound, offers a potential advantage over the lactate pathway. The opine end products are generally less acidic than lactic acid, which may help in mitigating intracellular pH disturbances during anaerobiosis. researchgate.net

Comparative Analysis of this compound Biosynthetic Routes Across Diverse Organisms

The capacity to synthesize this compound is observed across a range of marine invertebrate phyla, highlighting its evolutionary significance in anaerobic adaptation. However, the presence and activity of this compound dehydrogenase can vary between different species and even between different tissues within the same organism. researchgate.net

This compound, along with other opines like alanopine (B6598112) and strombine, has been identified as a major anaerobic end product in various species, including:

Annelida: The lugworm, Arenicola marina, accumulates alanopine and strombine, with the underlying pathways being functionally similar to this compound synthesis. semanticscholar.org

Mollusca: This pathway is particularly widespread in bivalves and gastropods. For instance, this compound dehydrogenase activity has been found in the muscular tissues of the limpet Cellana grata. researchgate.net The adductor muscle of the oyster Crassostrea gigas produces alanopine and strombine through a similar dehydrogenase mechanism. semanticscholar.org In scallops, the glucose-opine pathway, which can lead to this compound, is considered a supplementary anaerobic metabolic route in striated muscle. nih.govdntb.gov.ua

Sipuncula: These marine worms are also known to utilize opine pathways during anaerobiosis. biologists.com

While the fundamental biosynthetic route—the reductive condensation of pyruvate and an amino acid—is conserved, the specific opine produced depends on the available amino acid substrate and the specificity of the opine dehydrogenase enzyme present in the organism. researchgate.net For example, the presence of high concentrations of beta-alanine leads to the production of this compound. This illustrates a diversification of anaerobic end products based on the metabolic profile of the specific invertebrate.

Enzymology of Beta Alanopine Dehydrogenase Beta Aldh

Identification and Characterization of Beta-AlDH Activity (EC 1.5.1.26)

Beta-alanopine dehydrogenase, assigned the Enzyme Commission (EC) number 1.5.1.26, is an oxidoreductase that was first identified in the muscle tissues of the marine bivalve mollusc Scapharca broughtonii. fao.orgresearchgate.net The enzyme's systematic name is N-(D-1-carboxyethyl)-beta-alanine:NAD+ oxidoreductase (beta-alanine-forming). fao.orgwikipedia.org It catalyzes the reversible reductive condensation of beta-alanine (B559535) and pyruvate (B1213749) in the presence of the coenzyme nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) to form this compound and NAD+. fao.orgwikipedia.org

The catalyzed reaction is as follows: this compound + NAD+ + H₂O ⇌ beta-alanine + pyruvate + NADH + H+ fao.orgwikipedia.org

The primary physiological role of Beta-AlDH is to maintain the redox balance (NADH/NAD+ ratio) within the cytoplasm during periods of anoxia or intense muscular activity, thereby allowing for the continued production of ATP through glycolysis. researchgate.net Its activity has been confirmed in various marine invertebrates, particularly in muscular tissues. nih.govntou.edu.tw

Substrate Specificity and Kinetic Properties of Beta-AlDH, particularly for Beta-Alanine

Beta-AlDH exhibits a high degree of specificity for its substrates, most notably for beta-alanine. Studies on the enzyme purified from the muscular tissues of the limpet Cellana grata have demonstrated that it is a true this compound dehydrogenase with strict substrate specificity for beta-alanine. nih.gov Similarly, research on opine dehydrogenases from the jumbo squid (Dosidicus gigas) has shown that Beta-AlDH is highly specific for beta-alanine. nih.gov

The kinetic properties of Beta-AlDH have been characterized, revealing its efficiency in catalyzing the formation of this compound. The Michaelis-Menten constants (Km), which indicate the substrate concentration at which the enzyme reaches half of its maximum velocity, have been determined for the enzyme from Cellana grata. These values underscore the enzyme's affinity for its respective substrates. The kinetic data for the opine formation reaction catalyzed by Beta-AlDH from Dosidicus gigas suggest an equilibrium random-order mechanism, where the substrates (amino acid, pyruvate, and NADH) can bind to the enzyme in any sequence to form a quaternary enzyme-substrate complex. nih.gov

Kinetic Properties of this compound Dehydrogenase from Cellana grata nih.gov
SubstrateApparent Km (mM)
beta-Alanine14.3
Pyruvate0.19
NADH0.032
This compound35.2
NAD+0.78

Molecular and Primary Structure Analysis of Beta-AlDH from Marine Invertebrates (e.g., Cellana grata)

Structural analyses of Beta-AlDH have provided insights into its molecular architecture. The enzyme purified from Cellana grata is a monomeric protein with a molecular mass of approximately 40,000 Daltons. nih.gov The primary structure of Beta-AlDH from C. grata was elucidated through amino acid sequence analysis and complementary DNA (cDNA) cloning. fao.org

The cDNA for Beta-AlDH from C. grata consists of 1,479 nucleotides, which includes an open reading frame of 1,206 nucleotides. This open reading frame translates into a protein composed of 402 amino acids. fao.orgresearchgate.net This was the first report detailing the primary structure of a this compound dehydrogenase from a marine invertebrate. fao.org

Molecular and Primary Structure of Beta-AlDH from Cellana grata fao.orgnih.gov
CharacteristicValue
Molecular Mass~40,000 Da
StructureMonomeric
cDNA Length1,479 nucleotides
Open Reading Frame Length1,206 nucleotides
Number of Amino Acids402

Comparative Enzymology and Phylogenetic Relationships of Beta-AlDH with Other Opine Dehydrogenases (OpDHs)

Comparative studies of Beta-AlDH with other opine dehydrogenases (OpDHs) reveal significant structural and functional relationships. The OpDH family includes several enzymes distinguished by their amino acid substrate specificity, such as octopine (B30811) dehydrogenase (OcDH), strombine dehydrogenase (StDH), and tauropine (B1229597) dehydrogenase (TaDH). mdpi.com

In Cellana grata, Beta-AlDH and TaDH share remarkable similarities in their molecular properties, including their molecular masses and amino acid compositions. nih.gov A comparison of their primary structures shows a very high degree of homology, with a 96% identity in their amino acid sequences. fao.orgresearchgate.net Despite these structural similarities, they exhibit distinct substrate specificities and Km values. nih.gov

Phylogenetic analyses of OpDHs from various marine invertebrates, including Beta-AlDH, have shown that these enzymes tend to cluster based on the evolutionary relationships of the species rather than their specific enzymatic activity. researchgate.netnih.gov For instance, the Beta-AlDH from C. grata groups with other OpDHs from gastropods. fao.org The Beta-AlDH from C. grata also shows a 57% homology to alanopine (B6598112) dehydrogenase from Fusitriton oregonensis. fao.org This suggests a common evolutionary origin for the OpDH family, with subsequent diversification leading to varied substrate specificities.

Regulatory Mechanisms Influencing Beta-AlDH Activity

The activity of this compound dehydrogenase is regulated by several factors, primarily related to the metabolic state of the cell. A key regulatory function of Beta-AlDH is its role in maintaining the cytoplasmic redox balance by oxidizing NADH produced during glycolysis, which is particularly crucial under anaerobic conditions. researchgate.net This ensures a continuous supply of NAD+ for the glycolytic pathway, allowing for sustained ATP production.

The catalytic mechanism of Beta-AlDH, as suggested by studies on opine dehydrogenases from Dosidicus gigas, follows an equilibrium random-order mechanism. nih.gov This implies that the binding of substrates (beta-alanine, pyruvate, and NADH) is not sequential, providing flexibility in the enzyme's response to fluctuating concentrations of these metabolites. The availability of substrates, particularly beta-alanine and pyruvate, is a primary factor influencing the rate of this compound synthesis. For example, in some marine invertebrates, an increase in the concentration of free amino acids, such as beta-alanine, correlates with an increase in opine dehydrogenase activity.

Biological Roles and Physiological Significance of Beta Alanopine

Function in Anaerobic Energy Production and Metabolism in Marine Invertebrates

In many marine invertebrates, particularly mollusks, beta-alanopine serves as a key end product of anaerobic glycolysis. researchgate.netusp.br During periods of functional anoxia (e.g., intense muscular activity) or environmental hypoxia, when oxygen demand exceeds supply, these organisms rely on anaerobic pathways to maintain ATP production. researchgate.netawi.de The synthesis of this compound, catalyzed by this compound dehydrogenase, regenerates NAD+ from NADH, which is crucial for the continued operation of glycolysis. researchgate.netnih.gov This process allows for a sustained, albeit less efficient, energy supply compared to aerobic respiration. researchgate.net

Unlike the accumulation of lactate (B86563), which can lead to a significant drop in intracellular pH, the production of opines like this compound is considered a more pH-neutral strategy. researchgate.net This helps in maintaining cellular homeostasis and avoiding the detrimental effects of acidosis, which is particularly important for organisms that may experience prolonged periods of low oxygen. researchgate.netplos.org The accumulation of this compound and other opines is a characteristic feature of the metabolic stress response in these animals. researchgate.net

For instance, studies on the South African abalone (Haliotis midae) have shown that functional hypoxia leads to increased levels of anaerobic end-products, including alanopine (B6598112) and the related compound tauropine (B1229597). biologists.com Similarly, in the lugworm (Arenicola marina), alanopine and strombine are recognized as major end products of anaerobic glycolysis. semanticscholar.org The specific opine produced can vary between species and even between different tissues within the same organism. researchgate.net

Table 1: Key Enzymes and Products in Anaerobic Metabolism

Organism TypePrimary Anaerobic PathwayKey EnzymePrimary End Product(s)
Marine Invertebrates (many mollusks) Opine Dehydrogenase PathwayThis compound dehydrogenaseThis compound, Strombine, Octopine (B30811)
Vertebrates GlycolysisLactate dehydrogenaseLactate

Homeostasis and Cellular Accumulation of this compound in Specific Tissues (e.g., Muscle)

The accumulation of this compound is most prominent in tissues with high energy demands and a propensity for anaerobic metabolism, such as muscle tissue. biologists.comuchicago.edu In bivalves and other marine invertebrates, the adductor muscles, foot, and heart are primary sites for the synthesis and accumulation of opines during anaerobic conditions. uchicago.eduuchicago.edu

The concentration of this compound in these tissues can increase significantly in response to environmental stressors that induce hypoxia, such as elevated temperatures. researchgate.net For example, in the mussel Mytilus, exposure to higher temperatures resulted in a notable increase in alanopine levels in the mantle tissue, indicating a shift towards anaerobic respiration to meet increased metabolic demands. researchgate.net

The accumulation of this compound is a dynamic process. Once aerobic conditions are restored, the stored opines can be catabolized, and the constituent amino acids and pyruvate (B1213749) can be re-integrated into aerobic metabolic pathways. This reversibility allows the organism to recover from periods of anaerobic stress without the permanent loss of valuable metabolic substrates. researchgate.net The buffering capacity of tissues, particularly muscle, is also correlated with the activity of opine dehydrogenases, suggesting an adaptation to manage the metabolic consequences of burst energy production. uchicago.edu

Table 2: this compound Accumulation in Marine Invertebrates

SpeciesTissueConditionObservation
Haliotis midae (Abalone) Adductor muscle, Foot muscleFunctional hypoxiaIncreased levels of alanopine and tauropine. biologists.com
Mytilus (Mussel) MantleElevated temperatureIncreased concentration of alanopine. researchgate.net
Crassostrea gigas (Oyster) Adductor muscle, MantleAir exposure (anoxia)No significant change in alanopine, but increase in L-alanine. uchicago.edu
Cellana grata (Limpet) MuscleNormalPresence of this compound dehydrogenase activity. researchgate.net

Emerging Evidence for Roles in Non-Traditional Biological Contexts

While the primary role of this compound is well-established in the context of anaerobic metabolism in marine life, recent research has identified its presence in other biological systems, suggesting broader physiological significance.

Emerging metabolomic studies have identified this compound as a differential metabolite in mammalian cells under stress, including cancer cells. Specifically, research on human lung cancer cell lines (A549) has shown that this compound is among the main differential metabolites produced during photothermal therapy using gold nanorods. researchgate.netacs.org This finding suggests that the metabolic pathways leading to this compound synthesis may be activated as part of the cellular stress response in these cancer cells. researchgate.netacs.org

The induction of this compound in this context is linked to alterations in pyruvate and glutamate (B1630785) synthesis, which are central to cancer cell metabolism and survival. researchgate.netacs.org The appearance of this compound in a human cellular context, particularly in response to therapeutic stress, opens new avenues for understanding its potential role in cell signaling, stress adaptation, or as a biomarker for certain disease states or treatment responses. Further research is needed to elucidate the precise mechanisms and functional consequences of this compound production in mammalian cells.

Advanced Analytical Methodologies for Beta Alanopine Research

Chromatographic Techniques for Detection and Quantification

Chromatography, particularly High-Performance Liquid Chromatography (HPLC), stands as a cornerstone for the analysis of beta-alanopine and other opines. Its ability to separate complex mixtures makes it ideal for isolating these compounds from biological matrices for subsequent detection and quantification.

The quantification of this compound and related acidic opines has been successfully achieved using reverse-phase HPLC. nih.gov A significant challenge in analyzing these compounds is that they often lack a strong chromophore, making direct detection by UV-Vis spectrophotometry difficult. To overcome this, pre-column or post-column derivatization is employed to attach a molecule with a strong UV absorbance or fluorescence signal.

One established method involves the derivatization of acidic opines, including this compound, with phenylisothiocyanate (PTC). nih.gov The resulting phenylthiocarbamyl (PTC) derivatives are separated on a reverse-phase HPLC column and can be detected with high sensitivity by ultraviolet absorbance. nih.gov This technique offers excellent reproducibility and a minimum detection limit in the picomole range (10-30 pmol), a substantial improvement over older methods like high-voltage paper electrophoresis. nih.gov

Another widely used derivatizing agent is o-phthalaldehyde (B127526) (OPA), which reacts with primary amines in the presence of a thiol to yield highly fluorescent isoindole derivatives. nii.ac.jpnih.govnih.gov This approach is noted for its high sensitivity and is integral to methods for analyzing opines and other amino acids. nii.ac.jp

Derivatization AgentChromatography TypeDetection MethodReported SensitivityReference
Phenylisothiocyanate (PTC)Reverse-Phase HPLCUltraviolet (UV) Absorbance10-30 pmol nih.gov
o-Phthalaldehyde (OPA)Cation-Exchange HPLCFluorescence (Post-column with NaClO)20 pmol - 1.0 nmol nii.ac.jp

In many biological contexts, this compound co-exists with other opines, and their relative concentrations can provide critical information about the metabolic state of an organism. Therefore, methods that allow for the simultaneous determination of multiple opines are highly valuable.

A key development in this area is a method capable of quantifying five different opines—meso-alanopine, D-strombine, D-tauropine, β-alanopine, and D-octopine—in a single run. nii.ac.jp This method utilizes a preliminary step to remove interfering primary amino acids by derivatizing them with o-phthalaldehyde (OPA) and then separating them using a solid-phase extraction cartridge. nii.ac.jp The remaining opines, which are secondary amino acids, are then separated by cation-exchange HPLC and detected using a sensitive post-column derivatization system with sodium hypochlorite (B82951) (NaClO) and OPA. nii.ac.jp The applicability of this robust method has been confirmed through the analysis of opine levels in various marine invertebrates. nii.ac.jp

Another approach also allows for the simultaneous analysis of the acidic opines alanopine (B6598112), strombine, tauropine (B1229597), and this compound using the previously mentioned PTC derivatization followed by reverse-phase HPLC. nih.gov

Simultaneous Determination of Five Opines by HPLC nii.ac.jp
Analyte
meso-Alanopine
D-Strombine
D-Tauropine
β-Alanopine
D-Octopine

High-Performance Liquid Chromatography (HPLC) coupled with Specialized Detection

Mass Spectrometry (MS) Applications in this compound Profiling

Mass spectrometry has become an indispensable tool in modern analytical science due to its exceptional sensitivity and specificity. When coupled with liquid chromatography (LC-MS), it provides a powerful platform for identifying and quantifying compounds in complex biological mixtures. nih.gov

For this compound research, LC-MS/MS (tandem mass spectrometry) is particularly advantageous. In this setup, the mass spectrometer performs two stages of mass analysis. The first stage selects the ion corresponding to the mass of this compound (the precursor ion), which is then fragmented. The second stage analyzes the resulting fragment ions. This process, known as Selected Reaction Monitoring (SRM), creates a highly specific and sensitive "transition" that allows for confident identification and precise quantification, even at very low concentrations. anaquant.com This technique can readily distinguish between structurally similar compounds, a task that can be challenging for detectors based solely on UV absorbance or fluorescence. anaquant.com The use of LC-MS has been demonstrated in metabolomic studies of marine animals, where it was used to profile anaerobic end-products, including alanopine. researchgate.net

Metabolomics Approaches for Comprehensive Pathway Elucidation

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. As the downstream output of genomic, transcriptomic, and proteomic activities, the metabolome provides a direct snapshot of an organism's physiological state. frontiersin.org Metabolomics-driven approaches are powerful for discovering new enzyme functions and mapping metabolic pathways. nih.govembopress.org

In the context of this compound, metabolomics can be used to understand its biosynthesis and physiological role. By comparing the metabolic profiles of tissues under different conditions (e.g., normoxia vs. hypoxia), researchers can identify changes in the concentration of this compound and other related metabolites. researchgate.net Untargeted metabolomics, often performed using high-resolution mass spectrometry like LC-QTOF-MS (Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry), can analyze a wide array of metabolites simultaneously. mdpi.com By identifying metabolites that change in concert with this compound, it is possible to infer connections and elucidate the broader metabolic network it is part of. mdpi.com This approach helps to identify the key enzymes and metabolic pathways affected by or involved in the production of this compound, accelerating our understanding of its function in anaerobic metabolism. nih.gov

Comparative and Evolutionary Biochemistry of Beta Alanopine

Interspecies Variations in Beta-Alanopine Occurrence and Metabolism in Marine Organisms

This compound has been identified in a variety of marine invertebrates, particularly within the phyla Mollusca and Annelida. researchgate.netresearchgate.net Its presence is linked to an anaerobic metabolic pathway that serves as an alternative to lactate (B86563) production during periods of oxygen deprivation. The synthesis of this compound involves the reductive condensation of L-alanine with pyruvate (B1213749), a reaction catalyzed by the enzyme this compound dehydrogenase (β-AlDH). acs.org

The occurrence and metabolic reliance on this compound vary significantly among different species. For instance, it was first isolated from the muscle tissue of the marine bivalve Scapharca broughtonii. acs.org In the muscular tissues of the limpet Cellana grata, β-AlDH activity is present alongside tauropine (B1229597) dehydrogenase (TaDH) activity, indicating that this species can produce multiple opines. researchgate.net This suggests a metabolic flexibility that allows the organism to utilize different amino acids (beta-alanine or taurine) as pyruvate acceptors depending on their availability.

In some organisms, opine pathways are the primary mechanism for maintaining redox balance (the NADH/NAD+ ratio) during anaerobiosis. This is advantageous because, unlike the production of lactate, the synthesis of opines like this compound does not lead to a significant change in intracellular pH, allowing for sustained energy production under hypoxic conditions. nih.govnih.gov The metabolism is a cytosolic fermentation pathway where pyruvate is coupled with an amino acid, in this case, beta-alanine (B559535), to form the imino acid derivative this compound as an end product. nih.gov

Below is a table summarizing the occurrence of this compound and its dehydrogenase in selected marine invertebrates.

PhylumClassSpeciesTissueEnzyme Detected
MolluscaBivalviaScapharca broughtoniiMuscleThis compound dehydrogenase (β-AlDH)
MolluscaGastropodaCellana grataMuscleThis compound dehydrogenase (β-AlDH)
AnnelidaPolychaetaArenicola marinaBody wall muscleAlanopine (B6598112)/Strombine dehydrogenase

Evolutionary Adaptations and Divergence of Opine Dehydrogenase Genes

The enzymes responsible for opine synthesis, the opine dehydrogenases (OpDHs), are a fascinating subject of evolutionary study. vliz.be Phylogenetic analyses reveal that OpDHs in marine invertebrates can be broadly categorized into two main groups: a mollusk/annelid type and a distinct sponge type, which belongs to the OCD/mu-crystallin family. researchgate.netnih.gov

Evidence strongly suggests that the diversity of OpDHs, including this compound dehydrogenase (β-AlDH), arose through processes of gene duplication followed by functional divergence. fao.org A compelling case is observed in the limpet Cellana grata, which possesses both β-AlDH and tauropine dehydrogenase (TaDH). researchgate.netfao.org The cDNAs for these two enzymes share an exceptionally high degree of similarity, with 96% amino acid identity. fao.org Despite this structural similarity, they exhibit distinct substrate specificities. nih.gov This high homology points to a recent gene duplication event, after which the duplicated genes evolved to specialize in binding different amino acid substrates (beta-alanine vs. taurine). fao.org

Phylogenetic trees constructed from the sequences of various OpDHs from different species show that the enzymes tend to cluster based on the evolutionary relationships of the organisms rather than the specific biochemical reaction they catalyze. researchgate.netnih.govvliz.bemdpi.com This indicates that the diversification of OpDHs is an ancient event that likely predates the divergence of the major invertebrate lineages. Subsequently, within each lineage, gene duplications and further specialization occurred, leading to the array of specific dehydrogenases seen today. For example, studies on the mussel Mytilus galloprovincialis have revealed the presence of multiple, distinct OpDH transcripts, highlighting the genetic complexity within a single species. researchgate.netnih.gov

This evolutionary pattern suggests that a primordial, less specific opine dehydrogenase gene underwent duplications, allowing for neofunctionalization, where the new gene copies evolved to efficiently utilize the different free amino acids abundant in the cells of various marine invertebrates.

The table below compares the kinetic properties of β-AlDH and TaDH from the limpet Cellana grata, illustrating their functional divergence despite high sequence homology. nih.gov

EnzymeSubstrateApparent K_m (mM)
This compound Dehydrogenase (β-AlDH) beta-alanine14.3
pyruvate0.19
NADH0.032
This compound35.2
NAD+0.78
Tauropine Dehydrogenase (TaDH) taurine33.3
pyruvate0.53
NADH0.076
tauropine48.6
NAD+0.58

Ecological Significance of this compound Production in Specific Environments

The production of this compound is an important metabolic adaptation for marine invertebrates living in environments characterized by fluctuating oxygen levels, such as the intertidal zone. vliz.be Animals in this habitat, like lugworms (Arenicola marina) and various mollusks, are subjected to periodic hypoxia during low tides. fao.org

During these anaerobic periods, continued energy production via glycolysis requires the regeneration of NAD+ from the NADH produced. In vertebrates, this is typically achieved by converting pyruvate to lactate. However, many invertebrates utilize opine formation, including this compound synthesis, for this purpose. nih.gov The key ecological advantage of this strategy is the maintenance of cellular pH. The accumulation of lactate leads to acidosis, which can inhibit enzyme function and be detrimental to the organism. In contrast, the synthesis of opines from pyruvate and an amino acid is a reaction that does not produce a net proton, thus preventing a significant drop in intracellular pH. nih.gov This allows these animals to sustain anaerobic metabolism for longer periods, enabling them to survive prolonged exposure to anoxic conditions.

Furthermore, the production of opines like alanopine has been linked to resilience against other environmental stressors. For example, in mussels experiencing heat stress, an acceleration of metabolic rates leads to a shift from aerobic to anaerobic respiration. vliz.be Studies have shown that under such conditions, the concentration of alanopine can increase significantly, indicating the activation of this pathway to meet the heightened energy demand and cope with the physiological stress induced by elevated temperatures. vliz.be This metabolic plasticity is crucial for the survival of these species in a changing climate.

Future Research Directions and Unexplored Avenues

Elucidation of Comprehensive Regulatory Networks Governing Beta-Alanopine Metabolism Beyond Anaerobiosis

The regulation of this compound metabolism is primarily understood in the context of anaerobic stress, where factors like a drop in intracellular pH and the accumulation of substrates such as pyruvate (B1213749) and NADH drive its synthesis. However, the broader regulatory landscape governing its metabolic fate remains largely uncharacterized. Future research should aim to uncover the transcriptional and post-translational control mechanisms that modulate this compound synthesis and degradation, not just during anaerobiosis but also during recovery and in response to other environmental stressors like temperature fluctuations or osmotic challenges. researchgate.net

For instance, studies on the gastropod Cellana toreuma have shown that the expression of alanopine (B6598112) dehydrogenase (AlDH) mRNA increases with rising temperatures, suggesting a role in thermal stress adaptation. researchgate.net This indicates that the regulatory triggers for opine metabolism are more complex than a simple lack of oxygen. Investigating potential transcription factors responsive to these varied stressors could provide a more holistic view. In archaea, a transcription factor from the Lrp family, which is responsive to beta-alanine (B559535), has been identified, showcasing the potential for complex regulatory control. nih.gov Exploring analogous systems in marine eukaryotes could be a fruitful area of investigation. Research into the hormonal and cell-signaling pathways that may influence the expression and activity of beta-AlDH is also warranted. This could reveal how an organism holistically coordinates its metabolic response to environmental challenges beyond immediate anaerobic needs.

Investigation of this compound's Potential Roles in Mammalian Cellular Processes and Disease States

To date, research on this compound has been almost exclusively confined to marine invertebrates. The potential physiological or pathological roles of this compound in mammalian systems are virtually unknown and represent a significant research gap. While this compound itself is not a native metabolite in mammals, its precursor, beta-alanine, is and has been the subject of extensive study, particularly for its role in synthesizing carnosine. gssiweb.orggssiweb.orgnih.gov Carnosine is known for its antioxidant, anti-inflammatory, and neuroprotective properties in mammals. nih.govmdpi.com

Future research should explore whether this compound, if introduced to mammalian cells, could exert any biological effects. Given its structure, it is plausible that it could interact with cellular components or metabolic pathways. For example, it could be investigated for potential antioxidant properties, similar to carnosine, or for its ability to act as an osmolyte. nih.gov Studies on the effects of beta-alanine in mammalian cells have shown that it can influence oxidative metabolism and mitochondrial biogenesis, which are crucial in various disease states. nih.gov It would be intriguing to see if this compound could modulate these pathways. Initial studies could involve in vitro experiments on various cell lines, including neuronal and muscle cells, to screen for any effects on cell viability, proliferation, and inflammatory responses. mdpi.comsigmaaldrich.com Furthermore, investigating its potential as a neuroactive compound could be a novel research direction, as its precursor, beta-alanine, can act as a neurotransmitter. sigmaaldrich.com Any findings of biological activity could open up new avenues for therapeutic research, though this remains highly speculative.

Application of Synthetic Biology and Metabolic Engineering for this compound Related Biocatalysis

The enzyme responsible for this compound synthesis, this compound dehydrogenase (beta-AlDH), holds potential for applications in synthetic biology and biocatalysis. researchgate.net Opine dehydrogenases, as a class of enzymes, catalyze the reductive amination of keto acids, a transformation that is valuable for the synthesis of chiral secondary amines, which are important building blocks for pharmaceuticals and other bioactive compounds. researchgate.net

Future research in this area could focus on several key aspects:

Enzyme Discovery and Engineering: Prospecting for novel beta-AlDH enzymes from diverse marine organisms could yield biocatalysts with different substrate specificities, stability, and kinetic properties. Furthermore, protein engineering techniques could be employed to alter the substrate scope of existing beta-AlDHs to accept non-natural keto acids or amino acids, thereby creating pathways to novel chemical entities.

Whole-Cell Biocatalysis: Developing engineered microbial hosts, such as E. coli, to express beta-AlDH could enable the sustainable production of this compound or its analogs from simple feedstocks. nih.gov This approach could be more cost-effective and environmentally friendly than traditional chemical synthesis. frontiersin.org Research has already demonstrated the feasibility of producing beta-alanine through whole-cell catalysis, achieving high titers. frontiersin.org

Metabolic Pathway Construction: Integrating beta-AlDH into multi-enzyme cascades within a microbial chassis could allow for the de novo synthesis of complex molecules. For example, by combining beta-AlDH with other enzymes, it might be possible to create novel pathways for the production of specialty chemicals or pharmaceutical intermediates.

A systematic review of the synthesis of β-alanine highlights various biological methods, including enzymatic and whole-cell catalysis, that could be adapted for this compound production. frontiersin.org

Advanced Structural and Functional Characterization of Beta-AlDH from Diverse Sources

A deep understanding of the structure and function of this compound dehydrogenase is fundamental to exploiting its full potential in biocatalysis and understanding its physiological role. While some characterization has been done, there is a need for more high-resolution structural data and detailed kinetic analysis of the enzyme from a wider range of species. researchgate.netresearchgate.net

Future research should focus on:

High-Resolution Crystal Structures: Obtaining crystal structures of beta-AlDH from various marine invertebrates in complex with its substrates (beta-alanine, pyruvate) and cofactor (NADH) would provide detailed insights into the active site architecture and the molecular basis of substrate recognition and catalysis. nih.govacs.org Molecular dynamics simulations have been used to predict the binding region of alanopine dehydrogenase, and this approach could be expanded. nih.gov

Comparative Enzymology: A comparative study of the kinetic parameters (Km, kcat) and substrate specificity of beta-AlDH from different species would illuminate the evolutionary adaptations of this enzyme. For example, beta-AlDH from the limpet Cellana grata shows strict substrate specificity for beta-alanine, while other opine dehydrogenases have a broader substrate range. researchgate.netresearchgate.net Understanding these differences is key to selecting the right enzyme for a specific biocatalytic application.

Investigation of Non-NAD(P)H-dependent Opine Dehydrogenases: Recent discoveries of flavin-containing opine dehydrogenases in bacteria suggest that the diversity of these enzymes may be greater than previously thought. plos.org Exploring marine invertebrate genomes and metagenomes for similar novel opine dehydrogenases could uncover enzymes with unique catalytic mechanisms or properties.

Below is a data table summarizing the characteristics of opine dehydrogenases from various sources, highlighting the need for more comprehensive data on beta-AlDH.

EnzymeSource OrganismQuaternary StructureSubstrate SpecificityReference
Strombine DehydrogenaseMeretrix lusoria (Hard clam)MonomericPrefers L-alanine, glycine, pyruvate researchgate.net
Tauropine (B1229597) DehydrogenaseHalichondria japonica (Marine sponge)MonomericPrefers pyruvate and taurine researchgate.net
This compound DehydrogenaseCellana grata (Limpet)Not specified in abstractStrict for beta-alanine researchgate.netresearchgate.net
Flavin-Containing Opine DehydrogenasePseudomonas putida (Bacteria)Heterotrimeric (α, β, γ subunits)Nopaline (B31955) plos.org

This table is interactive. You can sort the columns by clicking on the headers.

Q & A

Basic Research Questions

Q. What analytical techniques are most effective for identifying beta-Alanopine in biological samples, and how can their reproducibility be ensured?

  • Methodological Answer : Utilize nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) for structural confirmation. For reproducibility, document solvent systems, calibration standards, and instrument parameters (e.g., magnetic field strength for NMR). Cross-validate findings with synthetic this compound standards and replicate analyses across independent laboratories .

Q. How can researchers quantify this compound concentrations in tissue extracts while minimizing matrix interference?

  • Methodological Answer : Employ reverse-phase HPLC coupled with UV-Vis detection (λ = 210–220 nm) or tandem mass spectrometry (LC-MS/MS) for sensitivity. Use internal standards (e.g., isotopically labeled this compound) to correct for recovery losses. Validate methods via spike-recovery experiments in representative matrices (e.g., mollusk muscle tissue) .

Q. What experimental models are appropriate for preliminary investigations of this compound’s role in anaerobic metabolism?

  • Methodological Answer : Use marine invertebrate models (e.g., bivalves or polychaetes) exposed to hypoxia/anoxia. Measure this compound accumulation via time-series sampling of adductor muscle or foot tissue. Pair with lactate/pH measurements to assess metabolic trade-offs. Standardize temperature and oxygen partial pressure to isolate variable effects .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in this compound’s reported stability under varying pH conditions?

  • Methodological Answer : Conduct controlled stability assays across a pH gradient (e.g., 5.0–9.0) using buffered solutions. Monitor degradation via UV absorbance or NMR peak integrity. Apply Arrhenius kinetics to extrapolate shelf-life under physiological conditions. Address discrepancies by comparing purification methods (e.g., HPLC vs. precipitation) that may introduce contaminants affecting stability .

Q. What integrative methodologies are recommended for elucidating this compound’s metabolic pathways in marine invertebrates?

  • Methodological Answer : Combine isotopically labeled tracer studies (e.g., ¹³C-alanine) with enzyme activity assays (e.g., alanopine dehydrogenase). Use transcriptomic profiling to identify pathway-related genes (e.g., opine dehydrogenases) and CRISPR-Cas9 knockdown models to confirm functional roles. Cross-reference with metabolic flux analysis (MFA) to quantify pathway contributions .

Q. How can in vitro findings on this compound dehydrogenase kinetics be validated in whole-organism models?

  • Methodological Answer : Perform comparative studies using tissue homogenates (in vitro) versus in vivo microdialysis. Adjust for cellular compartmentalization (e.g., mitochondrial vs. cytoplasmic pools) and cofactor availability (NAD+/NADH ratios). Validate via pharmacological inhibition (e.g., oxamate for dehydrogenases) and correlate with organismal survival metrics under stress .

Q. What statistical frameworks are optimal for analyzing contradictory data on this compound’s osmoregulatory function?

  • Methodological Answer : Apply mixed-effects models to account for interspecies variability (e.g., osmoconformers vs. osmoregulators). Use meta-analysis tools (e.g., PRISMA guidelines) to systematically evaluate published datasets. Prioritize studies with standardized salinity exposure protocols and clearly defined control groups .

Methodological Considerations

  • Experimental Reproducibility : Detailed protocols for sample preparation, instrumentation, and data normalization must be included in supplementary materials to enable replication .
  • Data Contradictions : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and address confounding variables (e.g., interspecies enzyme isoforms) .
  • Ethical Compliance : For in vivo studies, adhere to institutional guidelines for invertebrate welfare and justify sample sizes via power analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.